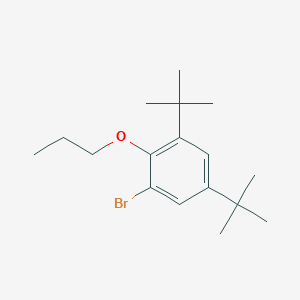
1-bromo-3,5-ditert-butyl-2-propoxybenzene
描述
1-bromo-3,5-ditert-butyl-2-propoxybenzene is an organic compound with the molecular formula C17H27BrO. It is a derivative of bromobenzene, where the benzene ring is substituted with a bromine atom, two tert-butyl groups, and a propoxy group. This compound is of interest in organic synthesis and various industrial applications due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The bromination reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to achieve selective bromination at the desired position . The subsequent etherification step involves the reaction of the brominated intermediate with propyl alcohol under basic conditions to introduce the propoxy group.
Industrial Production Methods
Industrial production of 1-bromo-3,5-ditert-butyl-2-propoxybenzene follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of tubular reactors for diazotization reactions, as seen in the preparation of similar compounds, can enhance yield and safety .
化学反应分析
Types of Reactions
1-bromo-3,5-ditert-butyl-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
科学研究应用
1-bromo-3,5-ditert-butyl-2-propoxybenzene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological probe.
Industry: Employed in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 1-bromo-3,5-ditert-butyl-2-propoxybenzene involves its interaction with molecular targets through its bromine and propoxy groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the propoxy group can engage in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
1-bromo-3,5-di-tert-butylbenzene: Lacks the propoxy group, making it less versatile in certain reactions.
1-bromo-3,5-diphenylbenzene: Contains phenyl groups instead of tert-butyl groups, altering its reactivity and applications.
Uniqueness
1-bromo-3,5-ditert-butyl-2-propoxybenzene is unique due to the presence of both tert-butyl and propoxy groups, which confer distinct steric and electronic properties. These features enhance its utility in organic synthesis and industrial applications, making it a valuable compound for various research and production processes.
属性
分子式 |
C17H27BrO |
|---|---|
分子量 |
327.3 g/mol |
IUPAC 名称 |
1-bromo-3,5-ditert-butyl-2-propoxybenzene |
InChI |
InChI=1S/C17H27BrO/c1-8-9-19-15-13(17(5,6)7)10-12(11-14(15)18)16(2,3)4/h10-11H,8-9H2,1-7H3 |
InChI 键 |
OFCBSPVMPWHSKK-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1Br)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














